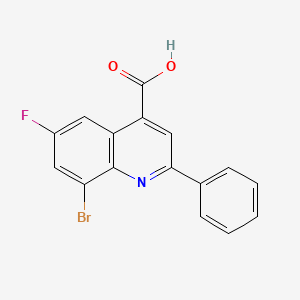
8-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid is a synthetic organic compound with the molecular formula C16H9BrFNO2 and a molecular weight of 346.15 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid typically involves a multi-step process. One common method includes the condensation of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol media, followed by cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid . This intermediate is then subjected to further reactions to introduce the bromine atom at the 8th position.
Industrial Production Methods: Industrial production methods often utilize microwave irradiation to achieve higher yields and shorter reaction times. For instance, products obtained by microwave synthesizer showed a reaction time of 110–210 seconds and yields of 91–96% .
化学反应分析
Types of Reactions: 8-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide and other nucleophiles, often in the presence of a catalyst such as copper salt.
Oxidation: Typical oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives .
科学研究应用
8-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly as an inhibitor of topoisomerase IIα, which is crucial for DNA replication and cell division.
Biological Research: The compound has shown cytotoxic activity against various carcinoma cell lines, including MCF-7, HELA, and Hep-2.
Chemical Research: It serves as a building block for synthesizing other biologically active quinoline derivatives.
作用机制
The mechanism of action of 8-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as topoisomerase IIα. By inhibiting this enzyme, the compound interferes with DNA replication, leading to cell cycle arrest and apoptosis in cancer cells . Docking studies have shown good correlation between the compound’s interactions with topoisomerase IIα and its observed inhibitory activity .
相似化合物的比较
- 7-Chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid
- 6-Fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives
Comparison: Compared to similar compounds, 8-Bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which can enhance its biological activity and chemical reactivity . The combination of these halogens in the quinoline structure contributes to its potential as a lead compound in drug discovery .
属性
分子式 |
C16H9BrFNO2 |
|---|---|
分子量 |
346.15 g/mol |
IUPAC 名称 |
8-bromo-6-fluoro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9BrFNO2/c17-13-7-10(18)6-11-12(16(20)21)8-14(19-15(11)13)9-4-2-1-3-5-9/h1-8H,(H,20,21) |
InChI 键 |
LKKWBHKWBNDKDM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)F)C(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


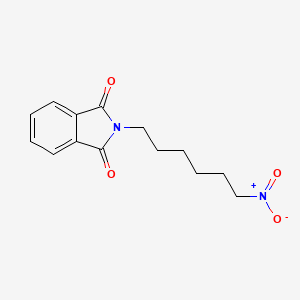
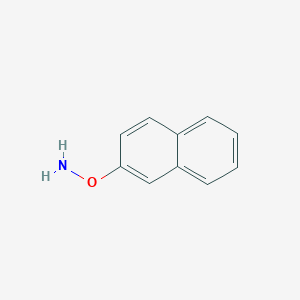
![O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride](/img/structure/B13695488.png)
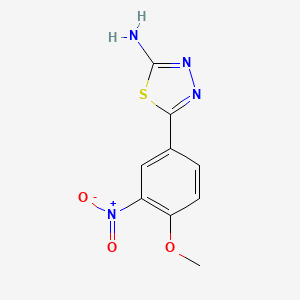
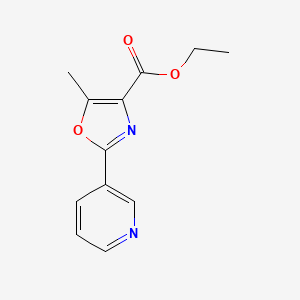


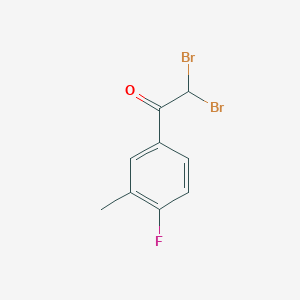
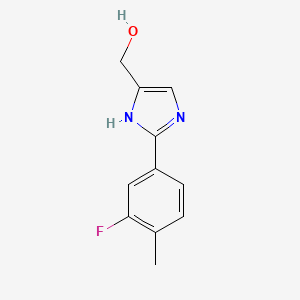

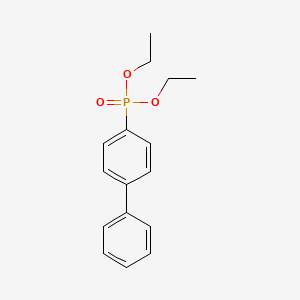
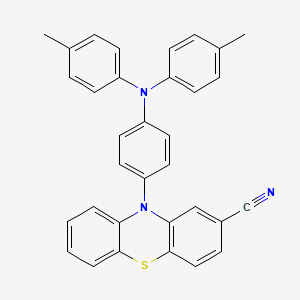
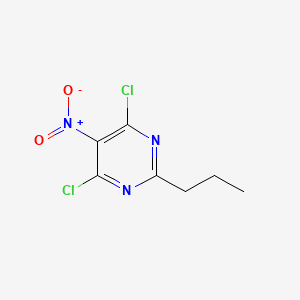
![Tris[2-(2-pyridyl)-5-(trifluoromethyl)phenyl]iridium](/img/structure/B13695552.png)
